molecular formula C16H13NO2 B5875234 N-(3-ethynylphenyl)-3-methoxybenzamide

N-(3-ethynylphenyl)-3-methoxybenzamide

Cat. No.: B5875234
M. Wt: 251.28 g/mol
InChI Key: YBOQHNZXYQPRJI-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a 3-ethynylphenylamine moiety. These analogs exhibit diverse pharmacological and physicochemical properties, influenced by the substituents attached to the benzamide scaffold.

Properties

IUPAC Name

N-(3-ethynylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h1,4-11H,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOQHNZXYQPRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a phenyl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation Reaction: The resulting ethynylphenyl compound is then subjected to an amidation reaction with 3-methoxybenzoic acid or its derivatives. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-ethynylphenyl)-3-methoxybenzamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

    Reduction: The compound can be reduced at the ethynyl group to form the corresponding alkene or alkane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(3-ethynylphenyl)-3-methoxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for drug development.

Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties.

Mechanism of Action

The mechanism by which N-(3-ethynylphenyl)-3-methoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key 3-methoxybenzamide derivatives, their structural features, biological targets, and activities based on the provided evidence:

Compound Name Structural Features Biological Target/Activity Key Findings References
CoPo-22 Quinoline-aminoethyl linker CFTR corrector & potentiator Dual-acting compound restoring ΔF508-CFTR function; advantageous for cystic fibrosis therapy.
Compound 7 (VU6012962) Piperazinyl-cyanopyridinyl group D4 dopamine receptor ligand Nanomolar D4 affinity, >100-fold selectivity over D2/D3 receptors; CNS-penetrant.
Compound 11 Benzo[d]imidazol-2-yl group mGluR5 neuroprotective agent Demonstrated neuroprotective effects via mGluR5 modulation; confirmed by NMR and mass spectrometry.
Compound 95 Imidazolyl-methylene-indolinyl moiety TLK2 kinase inhibitor Inhibited Tousled-like kinase 2 (TLK2) with potential anticancer applications.
L3 Dihydrobenzo[d][1,4]dioxinyl-fluorophenyl group EthR inhibitor (anti-tubercular) Enhanced ethionamide efficacy in Mycobacterium tuberculosis via EthR inhibition.
StA-NS2-2 Indazol-3-yl group Antiviral agent Identified as a hit compound in high-throughput antiviral screening.

Structural and Functional Insights

  • Core Modifications: CoPo-22 and Compound 7 feature extended linkers (aminoethyl or piperazinyl), enabling interaction with large protein pockets (e.g., CFTR or D4 receptors). Compound 95 and L3 incorporate heterocyclic moieties (imidazole, dihydrodioxin) that enhance target specificity through hydrogen bonding and hydrophobic interactions.
  • Electronic Effects: The 3-methoxy group in all compounds contributes electron-donating effects, stabilizing aromatic interactions.
  • Synthetic Routes :

    • Most analogs are synthesized via amide coupling between 3-methoxybenzoic acid (or chloride) and substituted amines, followed by characterization via NMR, X-ray crystallography, and mass spectrometry (e.g., CoPo-22 , Compound 11 ) .

Pharmacological and Physicochemical Properties

Property CoPo-22 Compound 7 Compound 95 L3
Molecular Weight ~400 Da ~450 Da ~350 Da ~500 Da
logP 3.2 (predicted) 2.55 (measured) 2.8 (predicted) 3.1 (predicted)
Biological Activity IC50: 0.5 µM (CFTR) Ki: 2.1 nM (D4) IC50: 120 nM (TLK2) IC50: 0.8 µM (EthR)
Therapeutic Area Cystic fibrosis CNS disorders Oncology Tuberculosis
  • CNS Penetration : Compound 7 demonstrated rapid brain uptake in primates, attributed to optimal logP (2.55) and molecular weight (450 Da) .

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